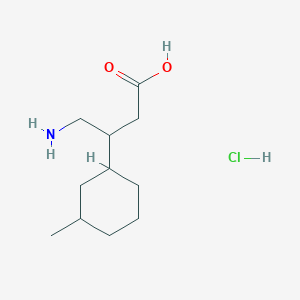

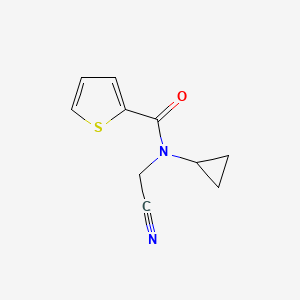

![molecular formula C13H9NO4S B2617783 2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one CAS No. 730986-10-4](/img/structure/B2617783.png)

2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one” is a derivative of benzoxazole . Benzoxazole derivatives have been synthesized and evaluated for their in vitro antibacterial, antifungal, and anticancer activities . They have been used in intermediates for the preparation of new biological materials and have a wide spectrum of pharmacological activities .

Synthesis Analysis

Benzoxazole derivatives are synthesized through various methods. For instance, 2-aminophenol reacts with potassium hydroxide in a methanolic solution, followed by the addition of carbon-di-sulfide to synthesize Benzo[d]oxazole-2-thiol . A mixture of this compound with another compound is then stirred in the presence of triethylamine to obtain the final product .Molecular Structure Analysis

The synthesized benzoxazole compounds are confirmed by IR, 1H/13C-NMR, and mass . The structure of these compounds is examined using these techniques .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazole derivatives are complex and involve multiple steps . The reactions are carried out under specific conditions to ensure the correct formation of the desired product .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be determined using various techniques. For instance, the melting point, yield, and appearance (white solid) of a similar compound were determined . The structure was confirmed by FTIR, 1H NMR, 13C NMR, and HRMS .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Compounds

A series of compounds related to 2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one have been synthesized and characterized. The compounds were subjected to FT-IR, 1H-NMR, Mass spectroscopy, and elemental analysis to confirm their structures (Muralidharan Venugopal, Raja Sundararajan, & Asha Deepti Choppala, 2020). Similarly, novel acrylate monomers were synthesized from a related compound and polymerized. Their thermal behavior was analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and they demonstrated moderate to good antibacterial and antifungal activities (M. Saraei et al., 2016).

Antimicrobial Activity

The synthesized compounds underwent in vitro screening for antimicrobial activity. Some compounds showed increased potency against Mycobacterium tuberculosis, with specific electron-donating substituents like dimethylamino, hydroxy, and methoxy moieties potentially responsible for the strong anti-mycobacterial activity (Muralidharan Venugopal, Raja Sundararajan, & Asha Deepti Choppala, 2020). Similarly, other compounds were also characterized and evaluated for their antibacterial activities. The presence of specific substituents influenced the antimicrobial potency of these compounds (V. P. Landage, D. R. Thube, & B. Karale, 2019).

Docking Studies and Interaction Analysis

Interaction with Mycobacterium tuberculosis Enoyl Reductase Enzyme

Docking studies were performed to predict how the synthesized compounds interact within the Mycobacterium tuberculosis enoyl reductase enzyme. Compounds with electron-releasing groups demonstrated the most potent activity, highlighting the importance of molecular interactions in determining antibacterial efficacy (Muralidharan Venugopal, Raja Sundararajan, & Asha Deepti Choppala, 2020).

Mecanismo De Acción

Target of Action

Benzoxazole derivatives, a class to which this compound belongs, have been found to interact with a wide range of biological targets, including various enzymes and receptors .

Mode of Action

Benzoxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Benzoxazole derivatives have been found to impact a variety of biochemical pathways, often resulting in downstream effects such as the inhibition of cell proliferation .

Result of Action

Benzoxazole derivatives have been found to have a variety of effects, including antimicrobial and anticancer activities .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanylmethyl)-5-hydroxypyran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4S/c15-10-5-8(17-6-11(10)16)7-19-13-14-9-3-1-2-4-12(9)18-13/h1-6,16H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPNJJFGUFBLPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC3=CC(=O)C(=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{4-[(4-methylbenzoyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2617705.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid](/img/structure/B2617710.png)

![1-(2-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2617711.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2617713.png)

![N-(4-chlorobenzyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2617716.png)

![1-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}pyridin-2(1H)-one](/img/structure/B2617717.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2617721.png)

![[(E)-[(2-{[3-(trifluoromethyl)phenyl]methoxy}naphthalen-1-yl)methylidene]amino]thiourea](/img/structure/B2617723.png)